1,2,3,4-Tetrahydro-N-methylcarbazole

Overview

Description

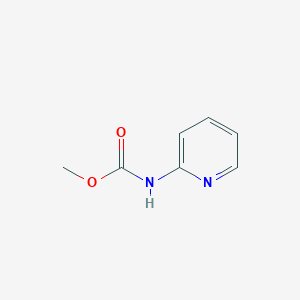

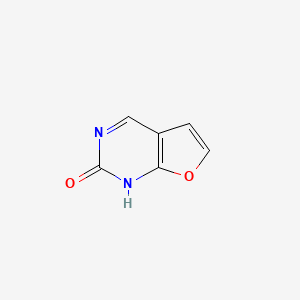

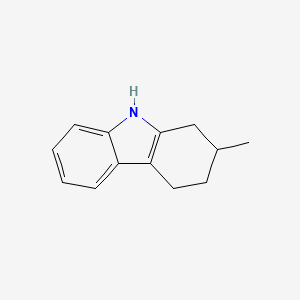

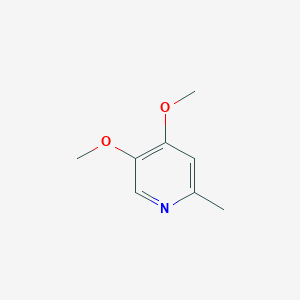

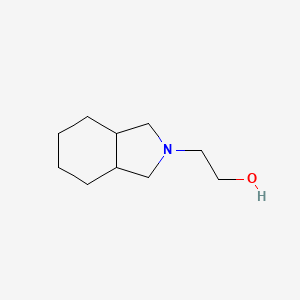

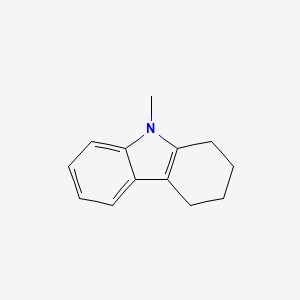

1,2,3,4-Tetrahydro-N-methylcarbazole is a chemical compound with the molecular formula C13H15N . It has a molecular weight of 185.2649 . The IUPAC Standard InChI is InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3 .

Molecular Structure Analysis

The chemical structure of 1,2,3,4-Tetrahydro-N-methylcarbazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydro-N-methylcarbazole include a molecular weight of 185.2649 . The compound has a solid phase heat capacity (Cp) of 241.35 J/molK at 298.15 K . The entropy of the solid at standard conditions (1 bar) is 260.89 J/molK .Scientific Research Applications

Thermodynamic Properties

The thermodynamic properties of 1,2,3,4-tetrahydro-N-methylcarbazole, particularly in its gaseous state, have been studied extensively. Measurements including combustion calorimetry, heat-capacity calorimetry, and differential-scanning calorimetry have been used to derive standard molar entropies, enthalpies, and Gibbs energies of formation for selected temperatures (Steele et al., 1992).

Solubility and Metastable Zone Width

The solubility of 1-keto-1,2,3,4-tetrahydro-N-methylcarbazole in acetone has been investigated over a range of temperatures. This study utilized the residue solid technique and the polythermal method, providing insights into the metastable zone width of this compound (Correia et al., 2006).

Synthesis and Aromatization

The synthesis of 1,2,3,4-tetrahydro-N-methylcarbazole via palladium-catalyzed oxidative coupling reactions has been a significant focus. This method is applicable for creating various heteroarenes with different cyclic cores and has been used in the synthesis of unsymmetrically octasubstituted carbazoles (Yamashita et al., 2009). Additionally, an efficient protocol for aromatization using catalytic copper(II) chloride has been established, proving useful in the synthesis of various naturally occurring carbazole alkaloids (Dalvi & Lokhande, 2018).

Electrodimerization

The electrodimerization mechanisms of 1,2,3,4-tetrahydro-N-methylcarbazole have been studied using various voltammetric methods. These studies provide insights into the electrooxidations andthe subsequent chemical reactions involved, offering valuable information for electrochemical applications (Kulkarni, Scheer, & Rusling, 1982).

Substituent Effects

Research has focused on the preparation and characterization of various substituted 1,2,3,4-tetrahydro-N-methylcarbazoles. These studies are crucial for understanding the transmission of substituent effects, which is significant in chemical synthesis and applications (Utley & Yeboah, 1978).

Catalytic Asymmetric Synthesis

The one-pot catalytic asymmetric synthesis of 1,2,3,4-tetrahydrocarbazoles has been developed, showcasing the use of chiral Lewis acids as catalysts. This methodology provides a route to synthesize optically active tetrahydrocarbazoles, which are significant in the field of chiral chemistry (Liu et al., 2015).

Antimicrobial Studies

Synthesis and characterization of various carbazole derivatives from 1,2,3,4-tetrahydro-N-methylcarbazole and their antimicrobial properties have been explored. This research is particularly relevant in the development of new pharmaceuticals and antibacterial agents (Martin & Prasad, 2006).

Novel Synthetic Technologies

Studies have also focused on developing novel green synthetic technologies for N-methyl-1,2,3,4-tetrahydrocarbazole-4-one, emphasizing eco-friendly and efficient synthesis methods (Wei-min, 2012).

Review on Synthesis Methods

Comprehensive reviews of various synthetic methods used for preparing 1,2,3,4-tetrahydrocarbazole have been compiled. These reviews are invaluable for both synthetic and medicinal chemists, offering a range of methods and insights for the efficient synthesis of this compound (Kumar, Kumar, & Chowdhary, 2022)

properties

IUPAC Name |

9-methyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2,4,6,8H,3,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRZSWPAXJBXQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212317 | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-N-methylcarbazole | |

CAS RN |

6303-88-4 | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-N-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.